5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

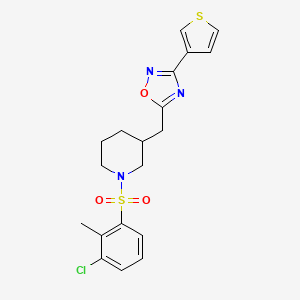

5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group and a piperidine derivative. The piperidine moiety is sulfonylated at the 1-position by a 3-chloro-2-methylphenyl group, while a methylene bridge connects the piperidine ring to the oxadiazole.

Properties

IUPAC Name |

5-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S2/c1-13-16(20)5-2-6-17(13)28(24,25)23-8-3-4-14(11-23)10-18-21-19(22-26-18)15-7-9-27-12-15/h2,5-7,9,12,14H,3-4,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUSZHGIIFPKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula: C18H20ClN3O2S

- Molecular Weight: 373.89 g/mol

- IUPAC Name: this compound

The presence of the oxadiazole ring and piperidine moiety contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Activity Against Bacteria: The compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays:

- Inhibition of Nitric Oxide Production: Studies using RAW264.7 macrophages indicated that the compound could inhibit LPS-induced nitric oxide secretion, demonstrating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

- Acetylcholinesterase Inhibition: Some derivatives of oxadiazoles have shown promising acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Detailed Research Findings

In a study focused on synthesizing and characterizing various oxadiazole derivatives, it was found that the introduction of different substituents significantly influenced their biological activities. The synthesized compounds were screened for their pharmacological properties using several in vitro assays:

- Docking Studies: Molecular docking simulations revealed favorable interactions between the compound and target proteins, suggesting a strong binding affinity that correlates with its observed biological activities.

- IC50 Values: Several derivatives exhibited low IC50 values in enzyme inhibition assays, indicating high potency. For example, some compounds had IC50 values as low as 0.63 µM against acetylcholinesterase .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Trifluoromethyl Groups : The 3-chloro-2-methylphenyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases) compared to the electron-withdrawing trifluoromethyl group in the analog, which prioritizes metabolic stability .

- Thiophene vs.

- Piperidine Linkage : The methylene-bridged piperidine in the target compound likely increases conformational flexibility compared to direct piperidinyl substitution in simpler analogs.

Physicochemical and Pharmacokinetic Properties

No experimental data (e.g., logP, solubility, or plasma stability) are available for the target compound. However, predictive modeling based on structural analogs suggests:

- logP : Estimated ~3.5 (moderate lipophilicity due to sulfonamide and thiophene).

- Hydrogen Bond Acceptors : 7 (oxadiazole, sulfonyl, and thiophene groups), which may reduce oral bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Sulfonylation of Piperidine: React 3-Chloro-2-methylbenzenesulfonyl chloride with piperidin-3-ylmethanol under basic conditions (e.g., triethylamine in DCM) to form the sulfonyl-piperidine intermediate .

Oxadiazole Formation: Use a cyclocondensation reaction between a thioamide derivative (e.g., thiophene-3-carboxamide) and a nitrile precursor. For example, employ a Hüisgen reaction with hydroxylamine and a carboxylic acid derivative under reflux in ethanol .

Coupling Steps: Link the sulfonyl-piperidine intermediate to the oxadiazole core via alkylation or nucleophilic substitution, using reagents like NaH or K₂CO₃ in DMF .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature and solvent polarity to avoid side products (e.g., over-sulfonylation).

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR: Verify proton environments (e.g., sulfonyl group at δ ~3.1–3.5 ppm, thiophene protons at δ ~7.2–7.5 ppm) .

- IR Spectroscopy: Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (error margin <0.3%) .

- Mass Spectrometry (ESI-MS): Identify molecular ion peaks (e.g., [M+H]⁺) with high resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.